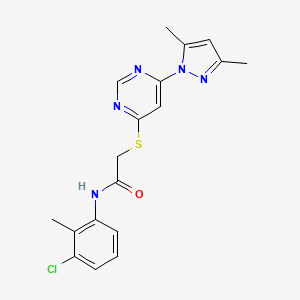

N-(3-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(3-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine-thioether backbone substituted with a 3,5-dimethylpyrazole moiety and a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-11-7-12(2)24(23-11)16-8-18(21-10-20-16)26-9-17(25)22-15-6-4-5-14(19)13(15)3/h4-8,10H,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIDTNSNRWVBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18ClN5OS

- Molecular Weight : 387.9 g/mol

- CAS Number : 1251621-15-4

The biological activity of this compound is largely attributed to its structural components, particularly the pyrazole and pyrimidine moieties. These structures are known to interact with various biological targets, including kinases and other enzymes involved in cancer progression.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Anticancer Activity : It exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. Below is a summary table of its biological activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Inhibition of proliferation |

| Hep-2 | 3.25 | Cytotoxicity |

| A549 | 26.00 | Induction of apoptosis |

| NCI-H460 | 0.95 | Autophagy induction |

Case Studies and Research Findings

-

Antitumor Activity :

- A study by Bouabdallah et al. demonstrated that derivatives of pyrazole compounds, including N-(3-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Mechanistic Insights :

- In Vivo Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the pyrimidine core, substituents, and biological targets. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations :

Substituent Effects on Bioactivity: The 3,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to the 3,5-dimethoxyphenyl group in Compound 2, as methyl groups are less prone to oxidative degradation than methoxy groups .

Core Modifications: The pyrimidinone core (4-oxo-pyrimidine) in Compound 2 introduces a hydrogen-bond acceptor site, which is absent in the target compound’s pyrimidine core. This difference could alter kinase selectivity . The hydroxypyrimidine core in Compound 3, combined with a cyano group, may facilitate interactions with bacterial enzymes, explaining its antimicrobial applications .

Pharmacokinetic Properties: The 3-chloro-2-methylphenyl group in the target compound likely increases lipophilicity (LogP ~3.5 estimated) compared to the diphenylquinoxaline group in Compound 3 (LogP ~4.2), balancing membrane permeability and aqueous solubility .

Research Findings and Implications

- Kinase Inhibition: The target compound’s pyrimidine-thioacetamide scaffold aligns with known CK1 inhibitors, but its 3,5-dimethylpyrazole substituent may reduce off-target effects observed in analogs with bulkier groups (e.g., trifluoromethyl-benzothiazole) .

- Hydrogen Bonding Patterns: The absence of a pyrimidinone oxygen (cf. Compound 2) may limit hydrogen bonding with catalytic lysine residues in kinases, necessitating further SAR studies to optimize potency .

Notes

Synthesis : The general method for analogous compounds involves refluxing thiol-pyrimidine intermediates with chloroacetamides in acetonitrile with triethylamine, followed by recrystallization .

Analytical Validation : Crystallographic data for related structures are accessible via the Cambridge Structural Database (CSD), which catalogs over 500,000 small-molecule structures, enabling comparative bond-length and angle analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.